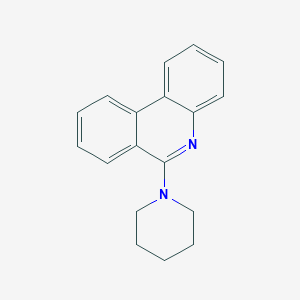

6-(Piperidin-1-yl)phenanthridine

Description

Structure

3D Structure

Properties

Molecular Formula |

C18H18N2 |

|---|---|

Molecular Weight |

262.3 g/mol |

IUPAC Name |

6-piperidin-1-ylphenanthridine |

InChI |

InChI=1S/C18H18N2/c1-6-12-20(13-7-1)18-16-10-3-2-8-14(16)15-9-4-5-11-17(15)19-18/h2-5,8-11H,1,6-7,12-13H2 |

InChI Key |

CRPZJMIZBLMWCK-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(CC1)C2=NC3=CC=CC=C3C4=CC=CC=C42 |

Origin of Product |

United States |

Structure Activity Relationship Sar Studies and Molecular Design

Core Phenanthridine (B189435) Modifications and Their Pharmacological Impact

The phenanthridine nucleus is a versatile scaffold in medicinal chemistry, recognized for its wide array of biological activities, including anticancer, antibacterial, antimalarial, and anti-HIV properties. nih.gov Modifications to this core structure have a profound effect on the pharmacological profile of the resulting derivatives.

Systematic alterations of the phenanthridine core have been a key strategy in the development of new therapeutic agents. For instance, the introduction of substituents at various positions on the phenanthridine rings can significantly influence the compound's binding affinity to biological targets. nih.gov A notable example is the modification at the 6-position of the phenanthridine ring, where different substituents can modulate the electronic and steric properties of the molecule, thereby affecting its interaction with DNA and other cellular components. nih.gov

Furthermore, the synthesis of dihydropyrrolo[1,2-f]phenanthridine derivatives, which represent a non-flat phenanthridine scaffold, has been explored to generate novel compounds with potential anticancer and DNA cleavage activities. researchgate.netnih.gov These structural variations highlight the adaptability of the phenanthridine core for creating diverse chemical entities with distinct biological functions. The strategic functionalization of the phenanthridine moiety continues to be a promising approach in the quest for new and effective drugs. nih.gov

Influence of Piperidine (B6355638) Ring Substitution and Position on Biological Activity

The piperidine moiety is a crucial component in many pharmaceuticals, and its substitution pattern significantly influences the biological activity of the parent molecule. ajchem-a.comwikipedia.org In the context of phenanthridine-piperidine derivatives, modifications to the piperidine ring are pivotal for optimizing pharmacological properties.

The position of substitution on the piperidine ring can dramatically alter a compound's efficacy and selectivity. For example, studies on piperidine-substituted quinolones have shown that introducing a small group at the 6-position of the piperidine can be well-tolerated in terms of GnRH binding potency. mssm.edu Moreover, blocking this position with a trifluoromethyl group has been found to reduce the clearance rate and increase oral bioavailability. mssm.edu

The nature and position of substituents on the piperidine ring also play a critical role in the development of antagonists for various receptors. For instance, in a series of N-{1-[(6-fluoro-2-naphthyl)methyl]piperidin-4-yl}benzamide derivatives, systematic modifications of the piperidine moiety were essential for identifying potent CCR3 antagonists. nih.gov Similarly, the substitution on the basic nitrogen of the piperidine ring and the position of an amide group have been shown to influence the affinity for D2L, D4.2, and 5-HT2A receptors. nih.gov These findings underscore the importance of carefully considering the substitution pattern of the piperidine ring in the design of new therapeutic agents.

Linker Region Optimization and its Contribution to Potency and Selectivity

For example, in the development of fluorescent ligands for the histamine (B1213489) H1 receptor, the structure of the linker was a key area of SAR exploration. scispace.com Similarly, in a series of substituted piperidine naphthamides, increasing the length of the linker between a phenyl ring and the basic nitrogen of the piperidine led to a decreased affinity for D4.2 and 5-HT2A receptors, highlighting the importance of an optimal linker length. nih.gov

Role of Quaternary Nitrogen and Iminium Groups in Bioactivity

The presence of a quaternary nitrogen atom or an iminium group within the structure of a phenanthridine-piperidine derivative can have a profound impact on its biological activity. These positively charged moieties can engage in crucial electrostatic interactions with biological targets, such as the phosphate (B84403) backbone of DNA or specific amino acid residues in proteins.

For instance, the well-known DNA intercalator ethidium (B1194527) bromide, a phenanthridinium compound, owes its strong DNA binding affinity in part to the presence of a quaternary nitrogen. nih.gov This positive charge facilitates the interaction with the negatively charged DNA molecule.

The formation of an iminium ion intermediate is also a key step in certain synthetic routes to produce piperidine derivatives. nih.gov While not a stable feature of the final product in all cases, the transient formation of an iminium group can direct the stereochemical outcome of a reaction and is a testament to the reactivity of the nitrogen atom in the piperidine ring. The strategic incorporation or consideration of charged nitrogen species is therefore a key aspect of designing bioactive phenanthridine-piperidine compounds.

Stereochemical Considerations in Phenanthridine-Piperidine Derivatives

Stereochemistry plays a paramount role in the biological activity of chiral drugs. For phenanthridine-piperidine derivatives that possess stereocenters, the spatial arrangement of atoms can lead to significant differences in pharmacological effects between enantiomers or diastereomers.

The synthesis of enantioselectively substituted piperidines is an active area of research, with the goal of producing compounds with improved therapeutic profiles. ajchem-a.com For example, the stereoselective synthesis of piperidine analogs has been achieved through methods like palladium-catalyzed intramolecular allylic amination, where the protecting group on the nitrogen can influence the diastereoselectivity. nih.gov

Furthermore, the absolute stereochemistry of a molecule can be crucial for its interaction with a specific biological target. In the functionalization of piperidine derivatives to create analogues of methylphenidate, the stereoselectivity of the reaction was a key consideration, with different catalysts yielding varying degrees of diastereoselectivity and enantioselectivity. nih.gov These examples underscore the importance of controlling and defining the stereochemistry of phenanthridine-piperidine derivatives to achieve the desired biological activity.

Rational Design Principles for Enhanced Bioactivity and Target Specificity

The development of potent and selective therapeutic agents increasingly relies on rational drug design, a strategy that leverages an understanding of the target structure and the SAR of lead compounds. youtube.comfiocruz.br For 6-(Piperidin-1-yl)phenanthridine derivatives, several rational design principles have been successfully applied to enhance their bioactivity and target specificity.

A key principle is the use of a structure-based approach. For instance, in the development of BET bromodomain inhibitors, a rational design focusing on improving potency led to the identification of a novel phenanthridin-6(5H)-one derivative with excellent inhibitory activity. nih.gov This approach often involves computational modeling to predict how a molecule will bind to its target, allowing for the design of modifications that improve the fit and interaction energy. nih.gov

Another important principle is molecular hybridization, which involves combining pharmacophoric elements from different known active compounds to create a new hybrid molecule with potentially enhanced properties. nih.gov This strategy has been used to design novel phenanthridine derivatives as antitubercular agents.

The optimization of physicochemical properties is also a critical aspect of rational design. This includes modifying the structure to improve characteristics such as solubility, membrane permeability, and metabolic stability, which are all crucial for in vivo efficacy. nih.gov By systematically applying these rational design principles, researchers can more efficiently navigate the chemical space to discover and optimize phenanthridine-piperidine derivatives with improved therapeutic potential.

Molecular Mechanisms of Action and Biological Targets

Elucidation of Specific Protein-Ligand Interactions

The biological activity of phenanthridine (B189435) derivatives is often dictated by their specific interactions with protein targets. Molecular docking studies have provided insights into the binding modes of these compounds. For instance, a phenanthridine analogue, ZL0220 (4,7,9-trimethoxy-6-(piperidin-4-yl) phenanthridine), has been shown to interact with the ΔFosB/JunD heterodimer, a transcription factor complex. nih.gov The binding is characterized by a hydrogen bond between the methoxy (B1213986) group at the 4-position of the phenanthridine ring and the amino acid residue C172 of ΔFosB. nih.gov Additionally, the heterocyclic piperidine (B6355638) ring engages in a π-cation interaction with R176 of ΔFosB, and the compound also establishes hydrophobic interactions with JunD. nih.gov These interactions occur near the DNA-binding region of the protein complex. nih.gov

Furthermore, studies on related piperidine-containing compounds have revealed key interactions with the sigma-1 receptor (S1R). nih.gov The protonated piperidine nitrogen atom can form a bidentate salt bridge with the carboxylate groups of glutamic acid (Glu172) and aspartic acid (Asp126) residues within the receptor's binding pocket. nih.gov A π-cation interaction between the ionized nitrogen and a phenylalanine residue (Phe107) further stabilizes the ligand-receptor complex. nih.gov

| Compound/Analog | Protein Target | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| ZL0220 (Phenanthridine analog) | ΔFosB/JunD Heterodimer | C172 (ΔFosB), R176 (ΔFosB), JunD | Hydrogen Bond, π-Cation, Hydrophobic |

| Piperidine-based compounds | Sigma-1 Receptor (S1R) | Glu172, Asp126, Phe107 | Salt Bridge, π-Cation Interaction |

DNA Binding and DNA Damage Induction Pathways

The planar aromatic structure of the phenanthridine core is a key feature that allows these compounds to interact with DNA. The molecular mechanism of action for some phenanthridine alkaloids has been linked to the inhibition of topoisomerases, enzymes crucial for managing DNA topology during replication and transcription. pharmaerudition.org By intercalating between DNA base pairs or binding to the enzyme-DNA complex, these compounds can disrupt the normal function of topoisomerases, leading to DNA strand breaks.

The induction of DNA damage triggers cellular stress responses, including the activation of tumor suppressor proteins like p53. pharmaerudition.org This activation can lead to cell cycle arrest, allowing time for DNA repair, or if the damage is too severe, initiate apoptosis (programmed cell death). This mechanism is a cornerstone of the antitumor effects observed for some phenanthridine derivatives. pharmaerudition.org

Enzyme Active Site Interactions and Inhibition Kinetics

Phenanthridine derivatives have been identified as inhibitors of various enzymes. For example, the phenanthridine analog ZL0220 demonstrates inhibitory activity against both ΔFosB homodimers and ΔFosB/JunD heterodimers. nih.gov The inhibition is dose-dependent, disrupting the binding of these transcription factors to DNA. nih.gov

In the context of infectious diseases, novel amide and sulfonamide derivatives of 6-(piperazin-1-yl)phenanthridine have shown potent inhibitory activity against Mycobacterium tuberculosis H37Rv. nih.govmerckmillipore.com The antimycobacterial effect is quantified by the minimum inhibitory concentration (MIC), which represents the lowest concentration of the compound that prevents visible growth of the bacteria. nih.govmerckmillipore.com Some of these derivatives have exhibited excellent activity with low MIC values. nih.govmerckmillipore.com

The nature of enzyme inhibition can be further characterized by kinetic studies. Different types of inhibition—competitive, non-competitive, and uncompetitive—alter the enzyme's kinetic parameters, Vmax (maximum reaction rate) and Km (substrate concentration at half-maximal velocity), in distinct ways. khanacademy.org For instance, a competitive inhibitor increases the apparent Km without affecting Vmax, while a non-competitive inhibitor decreases Vmax without changing Km. khanacademy.org

| Compound/Analog | Target | Inhibitory Concentration |

|---|---|---|

| ZL0220 | ΔFosB homodimers | IC50 = 58.0 ± 0.5 μM |

| ZL0220 | ΔFosB/JunD heterodimers | IC50 = 55.7 ± 1.9 μM |

| 6-(piperazin-1-yl)phenanthridine derivatives (e.g., 6m, 6s, 7d) | Mycobacterium tuberculosis H37Rv | MIC = 1.56 μg/mL |

| 6-(piperazin-1-yl)phenanthridine derivatives (e.g., 6b, 6e, 6k, 6n, 7h, 7i, 7n) | Mycobacterium tuberculosis H37Rv | MIC = 3.13 μg/mL |

Receptor-Ligand Binding Dynamics and Conformational Changes

The interaction of piperidine-based ligands with the sigma-1 receptor (S1R) highlights the importance of binding dynamics. nih.gov The affinity of these ligands for the receptor is quantified by the inhibition constant (Ki), which represents the concentration of the ligand required to occupy 50% of the receptors. Compounds with lower Ki values exhibit higher binding affinity. nih.gov For example, some piperidine/piperazine-based compounds have demonstrated high affinity for S1R, with Ki values in the nanomolar range, comparable to the reference compound haloperidol. nih.gov

Functional assays can further elucidate the nature of the ligand-receptor interaction, distinguishing between agonists (which activate the receptor) and antagonists (which block the receptor). nih.gov For instance, the use of an allosteric modulator like phenytoin (B1677684) can help determine the functional profile of an S1R ligand; phenytoin potentiates the binding affinity of agonists but has little to no effect on antagonists. nih.gov

| Compound/Analog | Receptor | Binding Affinity (Ki) | Selectivity (Ki S2R/Ki S1R) |

|---|---|---|---|

| Compound 1 (piperidine/piperazine-based) | S1R | 3.2 nM | 33 |

| Compound 3 (piperidine/piperazine-based) | S1R | 8.9 nM | 26 |

| Haloperidol (reference) | S1R | 2.6 nM | - |

Signaling Pathway Modulations (e.g., NF-κB, p53)

The biological effects of 6-(piperidin-1-yl)phenanthridine and its analogs can be mediated through the modulation of critical intracellular signaling pathways. The p53 and nuclear factor-kappa B (NF-κB) pathways are two such examples that are central to cellular responses to stress, inflammation, and cancer. nih.govnih.gov

As mentioned, DNA damage induced by phenanthridine compounds can lead to the activation of the p53 tumor suppressor protein. pharmaerudition.orgnih.gov Activated p53 can transcriptionally regulate a host of downstream target genes involved in cell cycle arrest, DNA repair, and apoptosis. nih.gov

Interestingly, there can be crosstalk between the p53 and NF-κB signaling pathways. nih.gov In certain cellular contexts, such as in macrophages, p53 and NF-κB can be co-activated by stimuli like DNA damaging agents and can cooperate to regulate the expression of pro-inflammatory genes, including interleukins and chemokines. nih.gov This co-regulation involves the binding of both transcription factors to the promoter regions of these genes. nih.gov

Investigation of Multi-Targeting Approaches

The ability of phenanthridine derivatives to interact with multiple biological targets opens up the possibility of multi-targeting approaches in drug discovery. nih.gov Complex diseases often involve the dysregulation of several interconnected pathways, making a single-target approach less effective. nih.gov A multi-target drug, by modulating multiple nodes in a disease network, can potentially offer enhanced efficacy and a lower likelihood of developing drug resistance. nih.gov

The diverse activities of phenanthridine analogs against targets such as transcription factors (ΔFosB), enzymes (M. tuberculosis proteins), and receptors (sigma-1 receptor) suggest that this chemical scaffold could be a promising starting point for the design of multi-target agents. nih.govnih.govnih.govmerckmillipore.com For example, a single compound could be engineered to have both anticancer and anti-inflammatory properties by simultaneously targeting proteins involved in cell proliferation and inflammatory signaling pathways.

Computational Approaches in the Study of 6 Piperidin 1 Yl Phenanthridine

Molecular Docking and Virtual Screening for Target Identification

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. This method is instrumental in virtual screening, where large libraries of compounds are computationally screened against a biological target to identify potential hits.

For phenanthridine (B189435) derivatives, molecular docking has been successfully employed to identify and characterize interactions with various biological targets. A notable study focused on a related compound, 4,7,9-trimethoxy-6-(piperidin-4-yl) phenanthridine (ZL0220), to understand its role as a chemical probe that disrupts the binding of DNA to specific transcription factors. nih.gov In this research, molecular docking was used to predict the binding mode of ZL0220 with the ΔFosB/JunD heterodimer, a component of the AP-1 transcription factor complex. The docking results revealed that the compound binds at a site near the DNA binding region of the protein complex. nih.gov Key interactions were identified, including a hydrogen bond between the methoxy (B1213986) group on the phenanthridine ring and the amino acid residue Cys172 of ΔFosB, and a π-cation interaction between the heterocyclic system and Arg176 of ΔFosB. nih.gov

In a similar vein, derivatives of the closely related 6-(piperazin-1-yl)phenanthridine scaffold were synthesized and evaluated as potential inhibitors of Mycobacterium tuberculosis. Molecular docking studies were performed on the most active compounds, targeting the ATPase domain of the M. tuberculosis GyrB protein to elucidate their binding mechanism. nih.gov These studies are crucial for structure-based drug design, allowing researchers to visualize and analyze the molecular interactions that drive biological activity.

Table 1: Example of Molecular Docking Interaction Data for a Phenanthridine Analog

| Ligand | Target Protein | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| ZL0220 | ΔFosB/JunD | Cys172 (ΔFosB) | Hydrogen Bond |

| Arg176 (ΔFosB) | π-Cation Interaction |

This table is illustrative of typical data obtained from molecular docking studies, based on findings for a close analog of 6-(Piperidin-1-yl)phenanthridine.

Molecular Dynamics Simulations to Understand Binding Stability

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time. By simulating the movements of atoms and molecules, MD can assess the stability of the predicted binding mode, reveal conformational changes in the protein or ligand, and provide a more accurate estimation of binding free energies.

For a ligand like this compound, once a promising binding pose is identified through docking, MD simulations are a critical next step. The simulation would place the docked complex in a simulated physiological environment (water, ions) and calculate the atomic trajectories over a period of nanoseconds to microseconds. Analysis of these trajectories provides key metrics for stability. The Root Mean Square Deviation (RMSD) of the ligand's heavy atoms is monitored; a low and stable RMSD value suggests the ligand remains securely in the binding pocket. Conversely, a high or fluctuating RMSD might indicate an unstable interaction.

Furthermore, the Root Mean Square Fluctuation (RMSF) of the protein's amino acid residues can be calculated. This analysis highlights which parts of the protein remain rigid and which are flexible upon ligand binding, offering clues about the binding mechanism and potential allosteric effects. Although specific MD simulation data for this compound is not publicly available, this standard technique is essential for validating docking results and ensuring the predicted interactions are maintained over time.

Table 2: Typical Parameters Analyzed in Molecular Dynamics Simulations

| Parameter | Description | Implication for Binding Stability |

|---|---|---|

| RMSD (Ligand) | Root Mean Square Deviation of ligand atoms from the initial docked pose. | Low, stable values indicate a stable binding pose. |

| RMSF (Protein) | Root Mean Square Fluctuation of individual amino acid residues. | Shows the flexibility of different parts of the protein upon ligand binding. |

| Hydrogen Bonds | Number and duration of hydrogen bonds between ligand and receptor over time. | Persistent hydrogen bonds confirm the importance of these interactions for stability. |

| Binding Free Energy | Calculated energy of binding, often using methods like MM/PBSA or MM/GBSA. | Provides a quantitative estimate of binding affinity. |

Quantum Chemical Calculations (e.g., DFT) for Electronic Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule with high accuracy. nih.govmdpi.com These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within a molecule. For this compound, DFT calculations can elucidate fundamental properties that govern its reactivity and interactions.

Key properties derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, indicating the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and more readily participates in chemical reactions.

Another valuable output is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution across the molecule, highlighting electron-rich (negative potential, typically colored red) and electron-poor (positive potential, blue) regions. nih.gov For this compound, the MEP would likely show negative potential around the nitrogen atoms, identifying them as likely sites for hydrogen bond acceptance or coordination to metal ions. These calculations provide a theoretical foundation for understanding the interaction patterns observed in docking and experimental studies. niscpr.res.indntb.gov.ua

| MEP Map | A visual map of the electrostatic potential on the molecule's surface. | Identifies electron-rich and electron-poor regions for interactions. |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. frontiersin.org By developing a QSAR model, the activity of new, unsynthesized compounds can be predicted, saving significant time and resources in the drug discovery process.

To develop a QSAR model for this compound derivatives, a dataset of analogs with experimentally measured biological activities (e.g., IC₅₀ values) is required. For each compound, a set of numerical "descriptors" is calculated, which represent various aspects of the molecule's physicochemical properties (e.g., logP, molecular weight, polar surface area) and topology. Statistical techniques, such as Multiple Linear Regression (MLR) or machine learning algorithms like Support Vector Machines (SVM) and Random Forest (RF), are then used to build a mathematical equation that correlates the descriptors with activity. nih.govnih.gov

Studies on benzo[c]phenanthridine (B1199836) analogues have successfully used 2D-QSAR and 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Shape Indices Analysis (CoMSIA) to model their anticancer activity. nih.govnih.gov These models provide insights into which structural features are crucial for activity. For instance, a model might reveal that bulky substituents on the piperidine (B6355638) ring decrease activity, while electron-withdrawing groups on the phenanthridine core enhance it. The predictive power of a QSAR model is assessed using statistical metrics like the correlation coefficient (R²) and the cross-validated correlation coefficient (q²). nih.gov

Table 4: Statistical Parameters for Evaluating a QSAR Model

| Parameter | Description | Acceptable Value |

|---|---|---|

| R² (Correlation Coefficient) | A measure of the model's ability to fit the training set data. | > 0.6 |

| q² (Cross-validated R²) | A measure of the model's internal predictive ability, determined by cross-validation. | > 0.5 |

| r²_pred (External R²) | A measure of the model's ability to predict the activity of an external test set. | > 0.5 |

| RMSE | Root Mean Square Error. | As low as possible |

In Silico Prediction of Molecular Properties and Interactions

Beyond predicting biological activity, computational methods are extensively used to predict a molecule's pharmacokinetic properties, commonly known as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). scienceopen.comresearchgate.net Predicting these properties early in the discovery pipeline is crucial, as poor pharmacokinetics and toxicity are major reasons for drug failure in clinical trials. researchgate.net

For this compound, various freely available and commercial software packages (e.g., pkCSM, SwissADME, ADMET Predictor™) can predict a wide range of properties. scienceopen.comnih.gov These predictions are often based on a compound's structure and its similarity to molecules with known experimental data. Key predicted properties include:

Absorption: Human intestinal absorption (HIA), Caco-2 cell permeability.

Distribution: Blood-brain barrier (BBB) penetration, plasma protein binding.

Metabolism: Inhibition or subscription to Cytochrome P450 (CYP) enzymes (e.g., CYP3A4, CYP2D6).

Excretion: Total clearance.

Toxicity: AMES toxicity (mutagenicity), hERG inhibition (cardiotoxicity), and oral toxicity.

Additionally, "drug-likeness" filters, such as Lipinski's Rule of Five, are applied to assess whether a compound has physicochemical properties consistent with most orally administered drugs. nih.gov These in silico profiles help prioritize which analogs of this compound are most promising for further experimental investigation. rsc.org

Table 5: Example of an In Silico ADMET Profile for a Drug Candidate

| Property Class | Parameter | Predicted Value/Outcome | Significance |

|---|---|---|---|

| Absorption | Human Intestinal Absorption | High | Good potential for oral absorption. |

| Distribution | BBB Permeability | Low | Less likely to cause CNS side effects. |

| Metabolism | CYP2D6 Inhibitor | No | Lower risk of drug-drug interactions. |

| Toxicity | hERG I Inhibition | No | Low risk of cardiotoxicity. |

| Drug-Likeness | Lipinski's Rule of Five | 0 Violations | Good physicochemical properties for an oral drug. |

Future Perspectives and Research Directions

Development of Novel Synthetic Routes for Diverse Analogs

Future synthetic efforts will likely focus on creating a diverse library of 6-(Piperidin-1-yl)phenanthridine analogs to establish robust Structure-Activity Relationships (SAR). Research could expand upon existing methods for phenanthridine (B189435) synthesis, such as intramolecular homolytic aromatic substitution or transition metal-catalyzed cross-coupling reactions, to improve efficiency and versatility. nih.gov

Key areas for synthetic exploration include:

Modification of the Phenanthridine Core: Introducing various substituents (e.g., halogens, alkyl, alkoxy, nitro groups) at different positions on the phenanthridine ring system could significantly modulate the electronic properties and steric profile of the molecule, potentially influencing binding affinity and selectivity for biological targets.

Functionalization of the Piperidine (B6355638) Ring: The piperidine moiety offers a prime site for modification. Future work could involve the synthesis of analogs with substituents on the piperidine ring to alter polarity, basicity, and hydrogen bonding capacity. These changes can be crucial for optimizing pharmacokinetic properties.

Bioisosteric Replacement: Replacing the piperidine ring with other saturated heterocycles (e.g., morpholine, thiomorpholine, or piperazine) could lead to analogs with distinct biological activities and metabolic stabilities. For instance, studies on related 6-(piperazin-1-yl)phenanthridine derivatives have shown that modifications at the N4 position of the piperazine (B1678402) ring can yield potent antimycobacterial agents. nih.gov

Exploration of New Biological Targets and Disease Indications

While the specific biological profile of this compound is not extensively documented, the broader phenanthridine class of compounds is known for a wide range of biological activities, including anticancer, antiviral, and antimicrobial effects. This suggests several promising avenues for investigation.

Future research should prioritize screening this compound and its analogs against a panel of diverse biological targets:

Kinase Inhibition: Many heterocyclic compounds are potent kinase inhibitors. Investigating the effect of this compound on various protein kinases involved in cancer cell proliferation and signaling pathways could uncover new oncology applications. nih.gov

DNA Intercalation and Topoisomerase Inhibition: The planar phenanthridine ring is a classic DNA intercalating pharmacophore. Detailed studies could clarify its mode of interaction with DNA and its potential to inhibit topoisomerase enzymes, a mechanism common to many established chemotherapeutic agents. The nature of the substituent at the 6-position is known to influence DNA binding affinity. nih.gov

Antimicrobial Activity: Inspired by the potent antimycobacterial activity of related 6-(piperazin-1-yl)phenanthridine amides and sulphonamides, which have shown excellent activity against Mycobacterium tuberculosis H37Rv, future studies should assess this compound for antibacterial and antifungal properties. nih.gov Analogs could be specifically designed and tested against a range of pathogenic microbes. nih.govnih.gov

Antiviral Targets: Given that some phenanthridinone analogs have been evaluated as HIV-1 integrase inhibitors, exploring the potential of this compound against viral enzymes is a logical next step. nih.gov

Integration of Advanced Computational Methods in Drug Discovery

Computer-Aided Drug Design (CADD) offers a powerful and cost-effective approach to accelerate the discovery and optimization of novel therapeutics based on the this compound scaffold. nih.govnih.gov

Future research can leverage computational tools in several ways:

Virtual Screening and Docking: Once a relevant biological target is identified, molecular docking studies can be employed to predict the binding mode and affinity of a virtual library of this compound analogs. beilstein-journals.orgmdpi.com This can help prioritize the synthesis of compounds with the highest probability of success, as demonstrated in the discovery of inhibitors for various targets. nih.gov

Quantitative Structure-Activity Relationship (QSAR): By correlating structural features of a series of analogs with their biological activity, 3D-QSAR models can be developed. mdpi.com These models can predict the activity of unsynthesized compounds and guide the design of more potent molecules.

ADMET Prediction: In silico models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of novel analogs early in the discovery process. This allows for the early deselection of compounds with unfavorable pharmacokinetic or toxicity profiles, saving time and resources.

Potential for Lead Optimization and Preclinical Development

Should initial screening reveal a promising lead compound from the this compound class, a focused lead optimization campaign would be the subsequent phase. This process involves iterative cycles of chemical synthesis and biological testing to enhance potency, selectivity, and drug-like properties. nih.gov

Key objectives for lead optimization would include:

Improving Potency and Selectivity: Fine-tuning the structure, for example by exploring different substituents on both the phenanthridine and piperidine rings, to maximize interactions with the target and minimize off-target effects.

Enhancing Pharmacokinetic Properties: Modifications aimed at improving solubility, metabolic stability, and oral bioavailability are critical for developing a viable drug candidate. Studies on related structures have shown that functionalizing the piperidine ring can be a key strategy to modulate physicochemical properties. nih.gov

Reducing Potential Toxicity: Systematic evaluation of the structure-toxicity relationship to identify and eliminate structural motifs associated with adverse effects.

A successful lead optimization program could produce a preclinical candidate worthy of further investigation in animal models of disease.

Application in Chemical Biology and Probe Development

Beyond therapeutic applications, this compound and its derivatives hold potential as tools for chemical biology research. The inherent fluorescence of the phenanthridine core is a particularly valuable feature.

Future directions in this area include:

Fluorescent Probes: The development of fluorescent probes for imaging specific biomolecules or cellular processes. The fluorescence properties of phenanthridinium compounds are known to be sensitive to their local environment and binding to macromolecules like DNA. nih.gov By conjugating the scaffold to a targeting moiety, it may be possible to create probes for specific proteins or organelles.

Target Identification and Validation: Biotinylated or photo-affinity-labeled versions of an active this compound analog could be synthesized. These chemical probes can be used in pull-down experiments to identify or confirm the direct cellular targets of the compound, which is a crucial step in understanding its mechanism of action.

Q & A

Q. Methodological Recommendation :

- Replicate published procedures with rigorous control of atmospheric moisture and oxygen levels, as piperidine derivatives are sensitive to oxidation .

Basic: What are the storage and stability requirements for this compound?

- Storage : Keep in airtight, light-resistant containers under inert gas (N2/Ar) at –20°C to prevent piperidine ring oxidation .

- Stability Monitoring : Perform periodic HPLC analysis to detect degradation products (e.g., phenanthridine backbones) .

Advanced: How to address conflicting bioactivity data in structure-activity relationship (SAR) studies of this compound?

Contradictions may stem from:

- Assay Variability : Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times across labs .

- Stereochemical Factors : Verify stereoisomer purity via chiral HPLC, as uncharacterized enantiomers may exhibit divergent activity .

- Statistical Rigor : Apply multivariate analysis (e.g., PCA) to differentiate true SAR trends from experimental noise .

Table 2 : Common Pitfalls in SAR Studies

| Issue | Mitigation Strategy |

|---|---|

| Impure intermediates | Multi-step purification (e.g., flash chromatography, recrystallization) |

| Inconsistent IC50 values | Normalize data to positive controls (e.g., doxorubicin) |

Basic: What first-aid measures are advised for accidental exposure to this compound?

- Ingestion : Rinse mouth with water; seek medical attention without inducing vomiting .

- Inhalation : Move to fresh air; monitor for respiratory distress (e.g., bronchospasm) .

- Dermal Contact : Wash with soap/water for 15 minutes; remove contaminated clothing .

Advanced: How to optimize reaction conditions for scalable synthesis of this compound?

- Catalyst Screening : Test Pd(OAc)2/XPhos systems for Buchwald-Hartwig amination efficiency .

- Solvent Optimization : Evaluate greener alternatives (e.g., cyclopentyl methyl ether) to reduce environmental impact .

- Process Analytics : Use in-line FTIR to monitor intermediate formation and minimize batch variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.